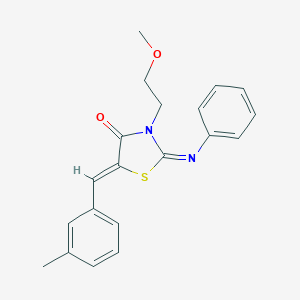
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide, also known as DFP-10825, is a synthetic compound that belongs to the class of amide herbicides. It is widely used in agriculture to control the growth of weeds and unwanted plants.
作用机制
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide acts as a selective herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts the biosynthesis of these amino acids, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have both short-term and long-term effects on plants. Short-term effects include inhibition of photosynthesis, reduction in chlorophyll content, and disruption of cell membrane integrity. Long-term effects include stunted growth, reduced yield, and eventual death of the plant. This compound has also been shown to affect the activity of several enzymes involved in plant metabolism.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several advantages as a research tool. It is highly selective and has a well-defined mechanism of action, which makes it useful for studying the physiological and biochemical effects of herbicides on plants. However, this compound has some limitations as well. It is a synthetic compound and may not accurately represent the effects of natural herbicides. Moreover, the synthesis process is complex, and the yield of the final product can be low.
未来方向
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has several potential future directions for research. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the investigation of the molecular basis of ALS inhibition by this compound. Additionally, studies could be conducted to explore the effects of this compound on non-target organisms and the environment. Finally, research could be focused on the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a synthetic herbicide that has been extensively studied for its herbicidal properties. It acts as a selective herbicide by inhibiting the activity of ALS in plants. This compound has several advantages as a research tool, but it also has some limitations. Future research could focus on the development of new herbicides, investigation of the molecular basis of ALS inhibition, and exploration of the effects of this compound on non-target organisms and the environment.
合成方法
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 5-fluoro-2-methylaniline to form an intermediate compound. This intermediate is then reacted with propanoyl chloride to yield this compound. The synthesis process is complex, and the yield of the final product depends on various factors such as reaction time, temperature, and reactant concentrations.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds and has shown promising results in field trials. Several studies have also investigated the potential use of this compound as a tool for weed management in organic farming systems. Moreover, this compound has been used as a research tool to study the physiological and biochemical effects of herbicides on plants.
属性
分子式 |
C16H14Cl2FNO2 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(5-fluoro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C16H14Cl2FNO2/c1-9-3-5-12(19)8-14(9)20-16(21)10(2)22-15-6-4-11(17)7-13(15)18/h3-8,10H,1-2H3,(H,20,21) |
InChI 键 |
OYLJOPNFRSOQHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)
![4-[(4-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B306601.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
![2-{5-[4-(diethylamino)-2-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306615.png)

![(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306618.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)